(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate
Description
The compound "(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate" is a synthetic heterocyclic hybrid featuring a benzodioxole moiety linked to an isoxazole core, further functionalized with a phenoxyacetate ester group. This structure combines aromatic, oxygen-rich heterocycles, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-2-24-16-4-6-17(7-5-16)25-12-21(23)26-11-15-10-19(29-22-15)14-3-8-18-20(9-14)28-13-27-18/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITOTOPLUBWXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves the use of a suitable benzo[d][1,3]dioxole derivative, which can be coupled with the isoxazole intermediate.
Attachment of the Ethoxyphenoxy Acetate Group: This final step can be performed using esterification reactions, where the isoxazole intermediate is reacted with 2-(4-ethoxyphenoxy)acetic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties. The presence of the isoxazole ring is particularly noteworthy, as isoxazole derivatives are known for their biological activity.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new pharmaceuticals. Its structural features may interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a pharmacophore, binding to specific sites on proteins and altering their function. The benzo[d][1,3]dioxole moiety may also contribute to its activity by participating in electron transfer reactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Bioactivity
Key Observations :
- Bioactivity Trends : The thiazole-pyrazole hybrid (102a) shows potent antiproliferative activity, likely due to its chlorophenyl and naphthalene substituents enhancing hydrophobic interactions with cellular targets . In contrast, oxadiazole derivatives (e.g., 9d) exhibit moderate enzyme inhibition, suggesting that the oxadiazole core may prioritize stability over potency .
- Role of Substituents: Ethoxy/phenoxy groups (as in the target compound) are associated with improved pharmacokinetic properties, such as solubility and metabolic stability, compared to bulkier substituents like biphenylmethoxy .
Key Observations :
- The target compound’s synthesis likely involves etherification (e.g., Mitsunobu reaction) to link the benzodioxole-isoxazole core to the phenoxyacetate group, similar to methods described for analogs in and .
- Yields for benzodioxole-containing compounds are generally moderate (47-65%), reflecting the complexity of multi-heterocyclic systems .
Structure-Activity Relationship (SAR) Insights
Benzodioxole Moieties : The 1,3-benzodioxole group enhances binding to aromatic residues in enzyme active sites, as seen in GSK-3 inhibitors (e.g., 9d–9f) .
Isoxazole vs. Oxadiazole Cores : Isoxazoles (as in the target compound) may offer better metabolic stability than oxadiazoles, which are prone to hydrolysis in vivo .
Phenoxyacetate vs. Thioether Linkers: Phenoxyacetate esters (target compound) improve solubility compared to thioether-linked analogs (e.g., 9d), but may reduce membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
